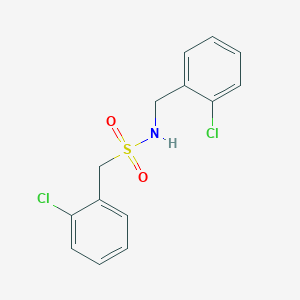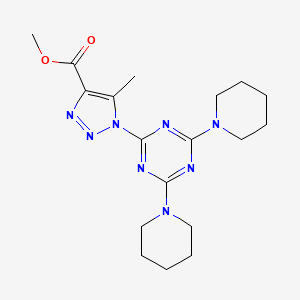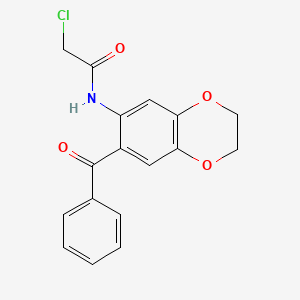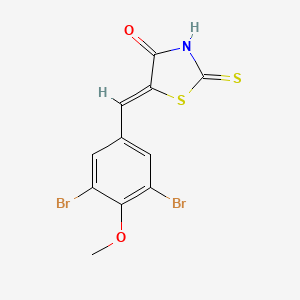
N-(2-chlorobenzyl)-1-(2-chlorophenyl)methanesulfonamide
説明
N-(2-chlorobenzyl)-1-(2-chlorophenyl)methanesulfonamide, commonly known as CBMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
作用機序
CBMS exerts its effects by binding to the active site of carbonic anhydrase, thereby inhibiting its activity. This results in a decrease in the production of bicarbonate ions, leading to a decrease in the pH of the surrounding environment. CBMS has also been found to bind to DNA and RNA, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
CBMS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. CBMS has also been found to have anti-inflammatory properties and has been used to treat inflammatory bowel disease in animal models.
実験室実験の利点と制限
One of the main advantages of using CBMS in lab experiments is its high specificity for carbonic anhydrase. This allows researchers to selectively inhibit the activity of this enzyme without affecting other biological processes. However, one limitation of CBMS is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the use of CBMS in scientific research. One area of interest is the development of CBMS-based fluorescent probes for the detection of DNA and RNA. Another potential application is the use of CBMS as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of CBMS and its potential effects on other biological processes.
科学的研究の応用
CBMS has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. CBMS has also been used as a fluorescent probe to study the binding of proteins to DNA.
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[(2-chlorophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-13-7-3-1-5-11(13)9-17-20(18,19)10-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWWJKPJGEHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)CC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-{[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]carbonyl}-2-furyl)(phenyl)methanone](/img/structure/B3748642.png)

![5-benzoyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B3748675.png)
![ethyl 2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3748684.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B3748687.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B3748692.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B3748698.png)




![methyl [4-({[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)phenoxy]acetate](/img/structure/B3748736.png)
![methyl (4-{[(4-methyl-1-oxophthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate](/img/structure/B3748739.png)
![2-({4-(4-methoxyphenyl)-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3748743.png)